4-Bromo-3-pentyloxybenzenesulfonamide
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Overview
Description
4-Bromo-3-pentyloxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom, a pentyloxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-pentyloxybenzenesulfonamide typically involves multiple steps starting from a suitable benzene derivative. One common method includes:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Etherification: Introduction of the pentyloxy group through a nucleophilic substitution reaction, where a suitable pentyloxy halide reacts with the brominated benzene derivative.
Sulfonamidation: Introduction of the sulfonamide group by reacting the intermediate with a sulfonamide reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-pentyloxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-pentyloxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-pentyloxybenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites and exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-formylbenzonitrile: Similar in structure but contains a formyl group instead of a pentyloxy group.
4-Bromo-3-methoxybenzenesulfonamide: Contains a methoxy group instead of a pentyloxy group.
4-Bromo-3-ethoxybenzenesulfonamide: Contains an ethoxy group instead of a pentyloxy group.
Uniqueness
4-Bromo-3-pentyloxybenzenesulfonamide is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where the pentyloxy group provides desired characteristics.
Properties
Molecular Formula |
C11H16BrNO3S |
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Molecular Weight |
322.22 g/mol |
IUPAC Name |
4-bromo-3-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-2-3-4-7-16-11-8-9(17(13,14)15)5-6-10(11)12/h5-6,8H,2-4,7H2,1H3,(H2,13,14,15) |
InChI Key |
WNBGFAMEGNPDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N)Br |
Origin of Product |
United States |
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